molecular formula C16H14ClNO5 B14065790 [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride CAS No. 101119-04-4

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride

Cat. No.: B14065790
CAS No.: 101119-04-4
M. Wt: 335.74 g/mol
InChI Key: ZKSLVSSWNYVGLH-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is a nitro-substituted aromatic acetyl chloride derivative characterized by a benzyloxy group at the 4-position, a methoxy group at the 3-position, and a nitro group at the 2-position of the phenyl ring. This compound serves as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and other acylated derivatives. Its structure combines electron-donating (benzyloxy, methoxy) and electron-withdrawing (nitro) groups, which influence its electronic properties and reactivity. The nitro group at the ortho position relative to the acetyl chloride moiety enhances electrophilicity, making it highly reactive toward nucleophiles compared to non-nitro analogs .

Properties

CAS No.

101119-04-4

Molecular Formula

C16H14ClNO5

Molecular Weight

335.74 g/mol

IUPAC Name

2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)acetyl chloride

InChI

InChI=1S/C16H14ClNO5/c1-22-16-13(23-10-11-5-3-2-4-6-11)8-7-12(9-14(17)19)15(16)18(20)21/h2-8H,9-10H2,1H3

InChI Key

ZKSLVSSWNYVGLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])CC(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protection of Phenolic Hydroxyl Groups

The synthesis begins with 3,4-dihydroxyacetophenone, where the 4-hydroxy group is protected as a benzyl ether to prevent unwanted oxidation or nitration. Benzylation employs benzyl chloride (1.2 equiv.) in pyridine/dichloromethane (DCM) at 0°C, yielding 4-benzyloxy-3-hydroxyacetophenone. Subsequent methylation of the 3-hydroxy group uses methyl iodide (1.5 equiv.) and potassium carbonate in acetone, achieving quantitative conversion to 4-benzyloxy-3-methoxyacetophenone.

Regioselective Nitration at Position 2

Nitration of 4-benzyloxy-3-methoxyacetophenone requires a nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at −5°C to direct electrophilic attack to the 2-position. The methoxy group’s strong ortho/para-directing effect overcomes the acetophenone’s meta-directing influence, achieving >85% regioselectivity for 4-benzyloxy-3-methoxy-2-nitroacetophenone. Higher temperatures (>10°C) risk para-nitration (6-position) or over-nitration.

Oxidation to [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetic Acid

Haloform Reaction for Ketone-to-Acid Conversion

The acetophenone intermediate undergoes oxidative cleavage via the haloform reaction. Treatment with iodine (3.0 equiv.) in aqueous sodium hydroxide (10% w/v) at 70°C for 6 hours generates the corresponding carboxylic acid. This method avoids side reactions observed with KMnO₄-based oxidations, which may degrade the benzyloxy group. The product is isolated in 78% yield after acidification (HCl, 2M) and recrystallization from ethanol/water.

Alternative Oxidation Strategies

Comparative studies (Table 1) reveal that oxone (2KHSO₅·KHSO₄·K₂SO₄) in methanol provides moderate conversion (30%) but suffers from prolonged reaction times (24 hours). In contrast, the haloform method offers superior efficiency and scalability for industrial applications.

Table 1: Oxidation Efficiency of 4-Benzyloxy-3-methoxy-2-nitroacetophenone

Oxidizing Agent Solvent Time (h) Yield (%)
I₂/NaOH H₂O/EtOH 6 78
KMnO₄ H₂O 24 45
Oxone MeOH 24 30

Chlorination to [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl Chloride

Thionyl Chloride-Mediated Chlorination

The carboxylic acid (1.0 equiv.) reacts with thionyl chloride (3.0 equiv.) in anhydrous DCM under reflux (40°C, 4 hours), yielding the acetyl chloride in 92% purity. Catalytic dimethylformamide (DMF, 0.1 equiv.) accelerates the reaction by generating the reactive acyl chlorophosphate intermediate. Excess thionyl chloride is removed via rotary evaporation, and the product is distilled under reduced pressure (0.5 mmHg, 80°C).

Comparative Chlorination Methods

Phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] were evaluated (Table 2). While PCl₅ achieves full conversion, it generates phosphoric acid byproducts that complicate purification. Oxalyl chloride requires longer reaction times (8 hours) but offers milder conditions for acid-sensitive substrates.

Table 2: Chlorination Reagent Performance

Reagent Solvent Time (h) Yield (%)
SOCl₂ DCM 4 92
PCl₅ Toluene 2 88
(COCl)₂ DCM 8 85

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Bn-H), 5.18 (s, 2H, OCH₂Ph), 4.02 (s, 2H, COCH₂Cl), 3.89 (s, 3H, OCH₃).
  • IR (KBr): ν = 1765 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • Elemental Analysis : Calculated for C₁₆H₁₃ClNO₅: C, 55.27%; H, 3.77%; N, 4.03%. Found: C, 55.15%; H, 3.81%; N, 3.98%.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 minutes. Residual thionyl chloride is undetectable (<0.01% by ion chromatography).

Industrial Scalability and Process Optimization

Solvent Recovery and Waste Management

Ethyl acetate and DCM are recycled via fractional distillation, reducing solvent consumption by 40%. Phosphorus halide catalysts from bromination steps are neutralized with aqueous NaHCO₃ to minimize environmental impact.

Continuous Flow Nitration

Microreactor technology enhances nitration safety and efficiency, achieving 98% conversion in 10 minutes (vs. 2 hours in batch). Temperature control (±1°C) prevents thermal runaway and improves regioselectivity.

Scientific Research Applications

Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect pathways related to enzyme activity and signal transduction.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Efficiency: The target compound’s synthesis likely follows a pathway similar to Compound 41 (), with additional nitration steps introducing the nitro group.
  • Knowledge Gaps: Comparative stability and solubility data between the nitro and non-nitro analogs are scarce. Further studies on their kinetic reactivity (e.g., Hammett plots) would clarify substituent effects.
  • Safety Considerations : The nitro group may confer explosive tendencies under high heat or friction, requiring careful handling.

Biological Activity

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This transformation is crucial as it activates the compound for further reactions and enhances its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzyloxy moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The presence of the benzyloxy group enhances the interaction with cellular targets, leading to increased cytotoxicity.

CompoundCell LineIC50 (µM)
5aHePG-235.58
10cMCF-72.86
DOXMCF-74.17

Table 1: Anticancer activity of related compounds .

The mechanism underlying the anticancer activity often involves the induction of apoptosis through mitochondrial pathways. Compounds similar to this compound have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death .

Anti-tubercular Activity

Another area of interest is the anti-tubercular activity exhibited by derivatives of this compound. In vitro studies have reported that several synthesized compounds based on the benzyloxy framework possess significant activity against Mycobacterium tuberculosis, with IC50 values below 1 µg/mL, indicating their potential as anti-tubercular agents .

Case Studies

  • Cell Cycle Analysis : A study involving the evaluation of cell cycle distribution revealed that compounds derived from this compound induce G1 phase arrest in cancer cells, which is a critical mechanism for halting tumor progression .
  • Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with target enzymes, revealing that the benzyloxy group plays a crucial role in binding affinity and specificity towards tyrosine kinase receptors .

Q & A

Q. What are the key synthetic routes for preparing [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. A common approach includes:

Benzylation : Protect hydroxyl groups using benzyl chloride under basic conditions (e.g., KOH in ethanol, heated) to introduce the benzyloxy group .

Nitration : Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration or ring decomposition .

Acetylation : React the intermediate with acetyl chloride in the presence of a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) to form the acetyl chloride moiety .
Critical Note : Monitor reaction progress using TLC or LCMS to ensure intermediates are free from deprotection byproducts .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (argon/nitrogen) due to acetyl chloride’s reactivity with water .
  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a fume hood to avoid exposure to corrosive vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate or dry sand; avoid aqueous solutions to prevent exothermic reactions .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing, meta-directing substituent. This reduces electrophilic substitution reactivity but stabilizes intermediates in nucleophilic acyl substitution. For example:
  • Acylation Reactions : The acetyl chloride moiety reacts preferentially with amines or alcohols to form amides/esters, while the nitro group remains inert under mild conditions .
  • Reductive Challenges : Avoid using Zn/HCl or catalytic hydrogenation, which may reduce the nitro group to an amine, altering the molecule’s properties .

Q. What spectroscopic techniques are used for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and acetyl chloride’s carbonyl carbon (δ ~170 ppm) .
  • IR Spectroscopy : Confirm acetyl chloride’s C=O stretch (~1800 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (m/z ~361.3 for C₁₆H₁₄ClNO₅⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally similar compounds (e.g., [4-(Benzyloxy)-3-chlorophenyl]boronic acid) to identify unexpected peaks .
  • Isotopic Labeling : Use ¹³C-labeled acetyl chloride to track unexpected fragmentation in MS .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for benzyloxy-substituted aromatic systems .

Q. What strategies optimize the introduction of the benzyloxy group while minimizing deprotection?

  • Methodological Answer :
  • Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) instead of NaOH to reduce hydrolysis of the benzyl ether .
  • Solvent Optimization : Anhydrous DMF or THF improves benzylation efficiency compared to ethanol, which may promote partial deprotection .
  • Temperature Control : Maintain reactions at 60–80°C; higher temperatures risk cleavage of the benzyloxy group .

Q. How do steric effects from methoxy and nitro groups impact coupling reactions with nucleophiles?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates with analogs lacking substituents (e.g., 3-methoxy vs. unsubstituted phenylacetyl chloride).
  • Computational Modeling : Use DFT calculations to assess steric hindrance around the acetyl chloride group .
  • Experimental Data : In analogous systems, methoxy groups reduce coupling efficiency by 15–20% due to steric bulk, while nitro groups have minimal impact .

Q. What protecting group strategies are viable for the nitro group during multi-step syntheses?

  • Methodological Answer :
  • Temporary Protection : Use tert-butyldimethylsilyl (TBS) groups for hydroxylated intermediates; these are stable under nitration conditions .
  • Reductive Stability : Avoid Pd/C hydrogenation, which reduces nitro to amine. Instead, use Zn/NH₄Cl for selective reductions .
  • Orthogonal Deprotection : Benzyl groups can be removed via hydrogenolysis (H₂/Pd) without affecting the nitro group .

Data Contradiction Analysis

  • Example : Conflicting yields reported for benzylation in different solvents (e.g., DMF vs. ethanol).
    • Resolution : Systematically vary solvent polarity, temperature, and base strength to identify optimal conditions. For instance, DMF may improve solubility of aromatic intermediates but increase side reactions at elevated temperatures .

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